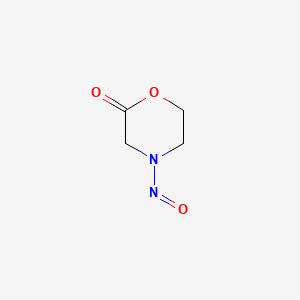

4-Nitrosomorpholin-2-one

Description

Structure

3D Structure

Properties

CAS No. |

67587-53-5 |

|---|---|

Molecular Formula |

C4H6N2O3 |

Molecular Weight |

130.10 g/mol |

IUPAC Name |

4-nitrosomorpholin-2-one |

InChI |

InChI=1S/C4H6N2O3/c7-4-3-6(5-8)1-2-9-4/h1-3H2 |

InChI Key |

IZECHDLZCSZEHK-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)CN1N=O |

Origin of Product |

United States |

Synthesis and Formation Pathways of 4 Nitrosomorpholin 2 One

Established Synthetic Routes in Laboratory Settings

While peer-reviewed, explicit synthesis protocols for 4-Nitrosomorpholin-2-one are not widely documented, its formation can be understood through analogous methods for similar N-nitrosamines and theoretical pathways. vulcanchem.com The primary theoretical route involves the direct nitrosation of its parent lactam, morpholin-2-one (B1368128). vulcanchem.com

Anodic Oxidation Approaches

Anodic oxidation, a type of electrochemical reaction, represents a potential, though not directly documented, pathway for synthesizing this compound. This method, known as the Shono oxidation, involves the anodic oxidation of unfunctionalized amides to generate reactive N-acyliminium ions, which can then be intercepted by various nucleophiles. beilstein-journals.org The principles of this reaction are well-established for various N-acyl compounds, including N-acylmorpholines. imperial.ac.uk

In a related synthesis, α-acetoxy-N-nitrosomorpholine has been successfully synthesized starting from the anodic oxidation of N-acetylmorpholine in methanol. researchgate.netacs.org This process involves the electrochemical oxidation of the α-carbon position to the nitrogen, followed by several conversion steps. researchgate.netacs.org While this specific pathway yields a different final product (α-acetoxy-N-nitrosomorpholine instead of this compound), it demonstrates the feasibility of using electrochemical methods to functionalize the morpholine (B109124) ring. researchgate.netacs.org The efficiency and outcome of such electrochemical reactions, including C-H oxidation, can be influenced by factors like the anode material (e.g., platinum vs. carbon), the electrolyte, and the solvent system. escholarship.orgresearchgate.netchim.it

Reactions Involving N-Acetylmorpholine Precursors

N-Acetylmorpholine serves as a key starting material in a multi-step synthesis that, while not yielding this compound directly, illustrates a validated route for creating complex nitrosated morpholine derivatives. researchgate.neta2bchem.com A significantly improved synthesis of α-acetoxy-N-nitrosomorpholine begins with the anodic oxidation of N-acetylmorpholine. researchgate.netacs.org This initial step leads to the formation of N-nitrosomorpholinic acid, which is then converted to the final α-acetoxy product. researchgate.netacs.org

A more direct, albeit theoretical, pathway to this compound is the nitrosation of morpholin-2-one. vulcanchem.com This would involve reacting morpholin-2-one with a suitable nitrosating agent, such as nitrous acid under acidic conditions, in a manner analogous to the well-established synthesis of N-nitrosomorpholine from morpholine. vulcanchem.comwikipedia.org

Nitrosation Mechanisms of Morpholine Precursors

The formation of N-nitrosamines from morpholine and its derivatives is a well-studied process that occurs when a secondary amine function reacts with a nitrosating agent. wikipedia.org This reaction is central to the formation of compounds like this compound from its corresponding precursor.

Direct Nitrosation Reactions of Secondary Amines

The nitrosation of secondary amines, such as morpholine, is a direct reaction. jchr.org The fundamental mechanism involves the nucleophilic attack of the unprotonated secondary amine on the electrophilic nitrosating agent. The lone pair of electrons on the nitrogen atom of the amine is crucial for this reaction to proceed. The availability of this lone pair is a key factor influencing the rate and extent of nitrosation.

Role of Nitrosating Agents (e.g., Nitrous Acid, Nitrite (B80452), Nitric Oxide)

Several chemical species can act as nitrosating agents. The most common agent in aqueous solutions is nitrous acid (HNO₂), which is typically formed in situ from a salt like sodium nitrite (NaNO₂) in an acidic medium. jchr.org However, the actual nitrosating species is often dinitrogen trioxide (N₂O₃), which forms from the self-reaction of two molecules of nitrous acid. Other nitrogen oxides, such as N₂O₄, can also lead to nitrosamine (B1359907) formation. acs.org

Nitric oxide (NO) can also participate in nitrosation, particularly in the presence of oxygen, which oxidizes it to form active nitrosating species. acs.org Furthermore, peroxynitrite has been shown to cause both nitration and nitrosation of morpholine. acs.org

Interactive Table: Common Nitrosating Agents for Amines

| Nitrosating Agent | Typical Conditions | Active Species | Reference |

|---|---|---|---|

| Sodium Nitrite (NaNO₂) | Acidic (e.g., pH 3-4) | Nitrous Acid (HNO₂), Dinitrogen Trioxide (N₂O₃) | jchr.org |

| Nitrogen Dioxide (NO₂) | Aqueous solution | N₂O₃, N₂O₄ | acs.org |

| Nitric Oxide (NO) | Presence of O₂ | N₂O₃ | acs.org |

| Peroxynitrite (ONOO⁻) | Physiological pH | Peroxynitrous acid (ONOOH), •NO, •NO₂ | acs.org |

| Alkyl Nitrites | Organic solvents | Alkyl Nitrite | acs.org |

Nitrosation Kinetics in Aqueous and Variable pH Media

The kinetics of nitrosation for secondary amines like morpholine are highly dependent on the pH of the reaction medium. The reaction rate typically exhibits a bell-shaped profile with respect to pH, with an optimal rate generally observed around pH 3-4.

This pH optimum represents a trade-off. At lower pH values, the concentration of the nitrosating agent (N₂O₃, formed from protonated nitrous acid) increases, but the concentration of the reactive, unprotonated amine decreases as it becomes protonated. Conversely, at higher pH values, more of the amine is in its reactive unprotonated form, but the concentration of the active nitrosating agent diminishes.

The rate of nitrosation is generally second-order with respect to the concentration of nitrous acid, which supports the role of N₂O₃ as the key reactant. Studies on morpholine nitrosation have determined activation energies for the reaction with sodium nitrite to be around 101 kJ/mol. acs.org The presence of other substances can also influence the kinetics; for example, alcohols can inhibit the reaction by forming alkyl nitrites, which are less effective nitrosating agents in acidic media.

Formation from Tertiary Amine Precursors

The formation of nitrosamines from tertiary amines is a known chemical transformation that involves the cleavage of a carbon-nitrogen bond. europa.eu While generally occurring at a slower rate compared to the nitrosation of secondary amines, the structure of the tertiary amine significantly influences the reaction rates and processes. europa.euasianpubs.org

N-Nitrosative De-alkylation Processes

Tertiary amines can undergo N-nitrosative dealkylation to form nitrosamines. asianpubs.org This process is initiated by the reaction of the tertiary amine with a nitrosating agent, leading to the cleavage of an alkyl group from the nitrogen atom and the subsequent formation of a secondary amine. This secondary amine can then be readily nitrosated to form the corresponding nitrosamine. nih.govacs.org The presence of at least one proton at the α-position to the amine nitrogen in aliphatic tertiary amines facilitates nitrosation through an iminium intermediate. asianpubs.org For cyclic tertiary amines, nitrosative cleavage can result in the opening of the ring. pharmaexcipients.com

The reaction typically requires two equivalents of a nitrosating agent, such as nitrite. The first equivalent acts to dealkylate the tertiary amine, and the second equivalent nitrosates the resulting secondary amine. acs.org However, certain structural features, such as the presence of an electron-rich aromatic ring attached to the N-nitrosatable group, can significantly increase the reactivity towards nitrosating agents, leading to dealkylation and nitrosamine formation. europa.eu

Nitrosolysis Reactions of N-Hydroxymethyldialkylamines

A specific pathway for the formation of nitrosamines involves the nitrosolysis of N-hydroxymethyldialkylamines. Research on the reaction of dimorpholinomethane in fuming nitric acid revealed the formation of N-nitrosomorpholine as the major product. rsc.org Critically, N-hydroxymethylmorpholine was identified as a key intermediate in this reaction, indicating that the process proceeds through an unexpected nitrosolysis mechanism. rsc.orgrsc.org

Further studies have shown that these nitrosolysis reactions can be influenced by various factors. For instance, the presence of ammonium (B1175870) salts like ammonium nitrate (B79036) (NH₄NO₃), ammonium sulfate (B86663) ((NH₄)₂SO₄), and ammonium chloride (NH₄Cl) can improve the yield of the resulting N-nitrosamine. rsc.orgrsc.org The concentration of water also plays a crucial role; a small amount of water (around 5%) was found to be optimal for the nitrosolysis of a mixture of N-hydroxymethylmorpholine and dimorpholinomethane, with higher concentrations leading to a decrease in the product yield. rsc.orgrsc.org

The proposed mechanism for this nitrosolysis involves a redox reaction where N-hydroxymethyldialkylamines react with a nitrosonium ion (NO⁺) to produce the N-nitrosamine and formaldehyde (B43269). The formaldehyde then reduces nitric acid to nitrous acid, which can act as a catalyst in the reaction. rsc.org

Environmental and Industrial Formation Pathways

This compound can be formed in various environmental settings and as a by-product of industrial activities. These formation pathways are primarily linked to the presence of its precursor, morpholine, and nitrosating agents in the environment.

Formation in Aqueous and Atmospheric Environments

The formation of nitrosamines, including N-nitrosomorpholine, is a significant concern in both aqueous and atmospheric environments. In aqueous systems, such as drinking water, the presence of precursor compounds with amine moieties can lead to the formation of nitrosamines during disinfection processes. researchgate.net Chloramination, in particular, has been identified as a key factor in nitrosamine formation. researchgate.netca.gov The reaction of secondary and tertiary amines with nitrosating agents is the primary pathway for this formation. europa.eu The rate of nitrosation can be accelerated by the presence of certain anions, such as thiocyanate. acs.org

In the atmosphere, N-nitrosomorpholine is believed to form primarily from the reaction of its parent amine, morpholine, with nitrous acid or through the photooxidation of morpholine initiated by hydroxyl radicals. ca.gov Studies have shown that morpholine can be easily nitrosated by nitrogen oxides present in the air. dnacih.com The presence of N-nitrosomorpholine has been detected in atmospheric particulate matter (PM2.5), with vehicle exhausts being a likely source in urban areas without significant industrial plants. nih.gov The formation of these compounds can be viewed from the perspective of secondary organic aerosol formation. nih.gov The concentrations of nitrated phenolic compounds, which share formation pathways with nitrosamines, have been observed to be significant in both the gas phase and in cloud water, suggesting that aqueous-phase reactions within cloud droplets or on wet particle surfaces contribute to their formation. sdu.edu.cn

Formation in Industrial Processes and By-products

Industrial processes are a significant source of N-nitrosomorpholine. Morpholine and its derivatives are utilized in various industrial applications, including the manufacturing of rubber products, corrosion inhibitors, and optical brighteners. ca.govwikipedia.org The use of 2-(Morpholinothio)benzothiazole as an accelerator in the vulcanization of rubber is a notable example, as it can be nitrosated by ambient nitro group sources during the manufacturing process, leading to the formation of N-nitrosomorpholine. wikipedia.org Consequently, workers in the rubber industry may be exposed to higher levels of this compound. wikipedia.org

N-nitrosomorpholine can also be present as an impurity in boiler water additives used in food production plants. nih.gov Furthermore, it has been detected in consumer products such as snuff tobacco and in the air of new cars, likely due to the presence of rubber components. nih.gov The contamination of drinking water with N-nitrosomorpholine is often linked to industrial sources rather than being a by-product of disinfection processes. ca.gov

Chemical Reactivity and Reaction Mechanisms of 4 Nitrosomorpholin 2 One

Decomposition Kinetics and Pathways

The decomposition of 4-Nitrosomorpholin-2-one is a critical aspect of its chemical profile, with pathways that are highly sensitive to environmental conditions, particularly the pH of aqueous systems. The process involves the formation of highly reactive transient species.

pH-Dependent and pH-Independent Decomposition in Aqueous Systems

The decomposition of nitrosamines in aqueous solutions is significantly influenced by pH. For many nitrosamines, the rate of photolytic decomposition increases as the pH decreases. acs.org However, studies on N-nitrosodimethylamine (NDMA) show that the quantum yield of its decomposition is constant over a wide acidic range (pH 2-8). acs.orgnih.gov A sharp decrease in decomposition quantum yields is observed at pH values between 8 and 9, with a continued slow decrease as alkalinity increases further. acs.org This pH dependency suggests a pKa for the excited state of the nitrosamine (B1359907) of approximately 8-9. acs.org

The decomposition of related α-hydroxynitrosamines, which are key metabolic or degradation intermediates, follows a three-term rate law, exhibiting reactions that are dependent on hydrogen ions, independent of pH, and dependent on hydroxide (B78521) ions. researchgate.net It is proposed that the decomposition of this compound follows a similar pattern, with distinct mechanisms dominating in different pH regions.

Acid-Catalyzed Decomposition: In acidic conditions (pH < 2), protonation can occur. While nitrosamines are most basic at the oxygen atom, the N-protonated species, though less stable and not directly observed, is sometimes invoked to explain acid-catalyzed denitrosation. nih.gov This process can be accelerated by nucleophiles like bromide or thiocyanate. nih.gov

pH-Independent Decomposition: In the neutral pH range, a pH-independent decomposition pathway is dominant. researchgate.netresearchgate.net This reaction is believed to proceed through the formation of N-nitrosiminium ion intermediates. researchgate.netresearchgate.net

Base-Catalyzed Decomposition: At higher pH, base-catalyzed hydrolysis becomes a significant pathway, likely involving nucleophilic attack on the carbonyl group or other susceptible sites. The presence of the ketone group in this compound may enhance its susceptibility to nucleophilic attack in alkaline environments. vulcanchem.com

Role of Reactive Intermediates (e.g., N-Nitrosiminium Ions)

A central feature of nitrosamine decomposition, particularly under physiological conditions, is the formation of reactive intermediates. Following an initial α-hydroxylation step (enzymatic or chemical), nitrosamines can decompose into highly electrophilic species. wikipedia.org For this compound, α-hydroxylation at the C3 or C5 position would lead to an unstable α-hydroxynitrosamine.

This intermediate can then break down, and studies on analogous compounds like α-acetoxy-N-nitrosopyrrolidine and α-acetoxy-N-nitrosopiperidine strongly indicate that this decomposition proceeds via the formation of a cyclic N-nitrosiminium ion. researchgate.netresearchgate.net The existence of this intermediate is supported by several lines of evidence, including common-ion inhibition experiments. For instance, the decomposition of α-acetoxy-N-nitrosomorpholine at neutral pH is slowed by the addition of acetate (B1210297) ions, which trap the N-nitrosiminium ion and revert it to the starting material, thus inhibiting the forward reaction. researchgate.net These N-nitrosiminium ions are potent electrophiles that can be trapped by various nucleophiles. cdnsciencepub.com

Reactions with Electrophiles

The nitrosamine functional group contains a lone pair of electrons on the oxygen atom, making it nucleophilic and capable of reacting with various electrophiles. nih.gov

Formation of O-Substituted Hydroxydiazenium Salts

Nitrosamines react at the oxygen atom with electrophiles to generate O-substituted hydroxydiazenium salts. acs.orgnih.govmit.edu This reaction is a general feature of nitrosamines. The resulting cations are themselves electrophilic and can undergo further reactions. acs.org

Reactions with Alkylating Agents and Related Electrophiles

The most common electrophiles used in this reaction are alkylating agents, which lead to the formation of alkoxydiazenium salts. acs.orgnih.govmit.edu These reactions are significant as they represent a key pathway for the derivatization of nitrosamines.

A variety of powerful alkylating agents and electrophiles have been successfully used to O-alkylate or O-silylate nitrosamines. acs.orgnih.gov The resulting O-substituted hydroxydiazenium salts are reactive intermediates. They are susceptible to nucleophilic attack, which can lead to O-dealkylation, regenerating the parent nitrosamine, or in some cases, N-dealkylation. acs.orgmit.edu

| Electrophile Type | Specific Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Alkylating Agent | Trialkyloxonium salts | O-Alkyl Hydroxydiazenium Salt | acs.orgnih.gov |

| Alkylating Agent | Dimethyl sulfate (B86663) | O-Alkyl Hydroxydiazenium Salt | acs.orgnih.gov |

| Alkylating Agent | Alkyl fluorosulfonates | O-Alkyl Hydroxydiazenium Salt | acs.org |

| Alkylating Agent | Alkyl halides with silver perchlorate | O-Alkyl Hydroxydiazenium Salt | acs.orgnih.gov |

| Silylating Agent | Trimethylsilyl chloride | O-Trimethylsilyl Hydroxydiazenium Salt | nih.gov |

| Sulfonylating Agent | Triflic anhydride | O-Triflyl Hydroxydiazenium Salt | acs.org |

Nucleophilic Reactions and Derivatizations

The protons on the carbon atoms adjacent (alpha) to the nitrosamine group are acidic and can be removed by a strong base. acs.org This "umpolung" or reversal of polarity transforms the normally electrophilic α-carbon into a nucleophilic site, opening up a wide range of synthetic derivatizations. ethz.ch

For this compound, the protons at the C3 and C5 positions are alpha to the nitroso group. The presence of the electron-withdrawing ketone group at C2 is expected to further increase the acidity of the C3 protons, making them the likely site for deprotonation.

Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), the α-proton can be abstracted to form an α-lithiated nitrosamine. acs.orgnih.gov This carbanionic intermediate is a powerful nucleophile that can react with a diverse array of electrophiles, effectively achieving an electrophilic substitution at the α-carbon of the original amine structure. ethz.ch

| Electrophile | Product Type | Reference |

|---|---|---|

| Alkyl halides | α-Alkyl nitrosamine | acs.orgnih.gov |

| Aldehydes and Ketones | α-(Hydroxyalkyl) nitrosamine | acs.orgnih.gov |

| Carboxylic acid derivatives | α-Acyl nitrosamine | nih.gov |

| α,β-Unsaturated ketones | 1,2- or 1,4-adducts | acs.orgnih.gov |

| Disulfides / Diselenides | α-Thioalkyl / α-Selenoalkyl nitrosamine | nih.gov |

| Trimethylsilyl chloride | α-Silyl nitrosamine | nih.gov |

| Aryl nitriles | 1,2,3-Triazole | nih.gov |

Following the reaction with an electrophile, the nitroso group can be removed (denitrosation) under various conditions, such as reduction with Raney nickel or treatment with acid, to yield the corresponding α-substituted secondary amine. nih.gov This two-step sequence—metalation/alkylation followed by denitrosation—provides a powerful synthetic route for the functionalization of amines that is otherwise difficult to achieve. ethz.ch

Alpha-Lithiation and Subsequent Reactions with Electrophiles

The protons on the carbon atom adjacent to the nitroso group in nitrosamines exhibit increased acidity, which allows for their removal by a strong base like lithium diisopropylamide (LDA). nih.govacs.org This deprotonation results in the formation of an α-lithiated nitrosamine, which is a potent nucleophile. nih.govacs.org This intermediate can then react with a variety of electrophiles, effectively creating a new carbon-carbon or carbon-heteroatom bond at the α-position. nih.govacs.org

This synthetic strategy provides a method for the α-substitution of the morpholin-2-one (B1368128) ring system. A range of electrophiles are compatible with this reaction, including:

Alkyl halides

Aldehydes and ketones

Carboxylic acid derivatives

Disulfides and diselenides

Trimethylsilyl chloride nih.govacs.org

The reaction with α,β-unsaturated ketones can lead to either 1,2- or 1,4-addition products, depending on the specific structure of the ketone. nih.govacs.org This methodology allows for the introduction of a wide array of functional groups onto the this compound scaffold.

Table 1: Examples of Electrophiles Used in Reactions with α-Lithiated Nitrosamines

| Electrophile Class | Specific Example | Resulting Product Type |

|---|---|---|

| Alkyl Halides | Methyl Iodide | α-Alkylated Nitrosamine |

| Aldehydes | Benzaldehyde | α-Hydroxyalkyl Nitrosamine |

| Ketones | Acetone | α-Hydroxyalkyl Nitrosamine |

| Disulfides | Diphenyl disulfide | α-Thioether Nitrosamine |

Cyclization Reactions (e.g., with Aryl Nitriles)

Lithiated nitrosamines, including the derivative of this compound, can participate in cyclization reactions. nih.govacs.org A notable example is the reaction with aryl nitriles. nih.govacs.org This process leads to the formation of 1,2,3-triazoles. nih.govacs.org The reaction mechanism involves the nucleophilic attack of the α-lithiated nitrosamine on the carbon atom of the nitrile group, followed by cyclization and subsequent rearrangement to form the stable triazole ring. nih.govacs.org For optimal yields, a twofold excess of the lithiated nitrosamine is often employed. nih.govacs.org

Redox Chemistry and Transformation Products

The nitroso group of this compound is susceptible to both reduction and oxidation, leading to significant structural transformations.

Reduction Pathways to Hydrazines

The reduction of nitrosamines to their corresponding 1,1-disubstituted hydrazines has been a known transformation for over a century. nih.govacs.org Several reducing agents can accomplish this conversion. nih.govacs.orggoogle.com

Common methods for the reduction of nitrosamines include:

Zinc dust in acetic acid : This is one of the oldest methods for this transformation. nih.govacs.org

Catalytic Hydrogenation : Catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Rhodium on carbon (Rh/C) are effective. nih.govacs.org The yield of the resulting hydrazine (B178648) can be influenced by the reaction conditions and the presence of salts like ammonium (B1175870) acetate or calcium chloride. nih.govacs.org

Lithium aluminum hydride (LAH) : This powerful reducing agent can convert nitrosamines to hydrazines, often in good yields. nih.govacs.orggoogle.comgoogle.com

Titanium(II) reagent : A reagent prepared from titanium tetrachloride and magnesium powder can reduce nitrosamines to hydrazines in high yields. nih.govacs.org

Electrolytic reduction : This method can be effective, particularly for dialkylnitrosamines in acidic ethanol. nih.govacs.org

It is important to note that under some reduction conditions, denitrosation to form the parent amine can be a competing side reaction. nih.govacs.org

Table 2: Common Reducing Agents for the Conversion of Nitrosamines to Hydrazines

| Reducing Agent/Method | Typical Conditions | Notes |

|---|---|---|

| Zinc dust/Acetic acid | Acidic medium | A classic method. nih.govacs.org |

| Catalytic Hydrogenation (e.g., Pd/C) | Hydrogen gas | Yields can be improved with salt additives. nih.govacs.org |

| Lithium aluminum hydride (LAH) | Anhydrous ether | A strong reducing agent. nih.govacs.orggoogle.comgoogle.com |

| TiCl4/Mg | Dichloromethane/diethyl ether | Provides excellent yields. nih.govacs.org |

| Electrolytic Reduction | Acidic ethanol | Works well for dialkylnitrosamines. nih.govacs.org |

Oxidation and Nitrolysis Reactions (e.g., to N-Nitromorpholine)

The oxidation of the nitroso group in N-nitrosomorpholine leads to the formation of N-nitromorpholine. orgsyn.orgnih.gov This transformation can be achieved using strong oxidizing agents such as peroxytrifluoroacetic acid. orgsyn.org Another route to N-nitromorpholine involves the nitrolysis of N-nitrosomorpholine in fuming nitric acid. nih.gov The reaction of N-nitrosomorpholine in fuming nitric acid can be influenced by temperature, with higher temperatures favoring the formation of N-nitromorpholine. nih.gov

Photochemical Degradation Mechanisms

Ultraviolet Light Induced Transformations

N-nitrosamines are known to be sensitive to ultraviolet (UV) light. nih.gov The photolytic degradation of nitrosamines can occur under UV irradiation, such as at a wavelength of 254 nm. The rate of this photo-induced degradation can be influenced by the pH of the solution, with acidic conditions sometimes favoring the decomposition. nih.govresearchgate.net The photolysis of nitrosamines can lead to the cleavage of the N-NO bond. acs.org In aqueous solutions, the quantum yield of nitrosamine photolysis can be relatively constant over a range of acidic to neutral pH values. acs.org

Environmental Photolytic Pathways

Specific research on the environmental photolytic pathways of this compound is not documented in publicly available scientific literature. However, the photolytic behavior of nitrosamines as a class, particularly N-nitrosomorpholine (NMOR) and other N-nitrosamines, has been studied, providing a basis for predicting the potential degradation pathways of this compound.

Nitrosamines are generally recognized as being sensitive to light, particularly ultraviolet (UV) radiation. nih.gov The primary photochemical reaction for N-nitrosamines involves the cleavage of the N-N bond upon absorption of UV light. acs.org For N-nitrosodimethylamine (NDMA), a well-studied nitrosamine, excitation by UV light leads to the formation of a dimethylamino radical and nitric oxide. acs.org These reactive species can then undergo further reactions.

The environmental fate of nitrosamines is influenced by various factors, including the wavelength of light, the presence of other chemical species, and the pH of the medium. acs.org Studies on NMOR have shown that it undergoes photolysis in aqueous solutions, and its degradation can be accelerated by advanced oxidation processes involving UV light. researchgate.netresearchgate.net

While no specific photoproducts for this compound have been identified, based on the photolysis of other nitrosamines, potential degradation products could include morpholin-2-one, nitrite (B80452), and nitrate (B79036) ions. The presence of a ketone group in the this compound structure might influence its photolytic stability and the nature of its degradation byproducts compared to NMOR. vulcanchem.com

Biochemical Transformations and Enzymatic Systems Involving 4 Nitrosomorpholin 2 One

Mammalian Metabolic Bioactivation Pathways

The metabolic activation of nitrosamines, including 4-Nitrosomorpholin-2-one, is a critical step in their biological activity. This process is primarily mediated by enzymes in the liver.

Cytochrome P450-Mediated Alpha-Hydroxylation

The primary route for the metabolic activation of many nitrosamines is through α-hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.netacs.org While direct studies on this compound are limited, the metabolism of the related compound, N-nitrosomorpholine (NMOR), provides significant insights. NMOR is metabolized by cytochrome P450, and this process is considered a key activation pathway. dergipark.org.trnih.gov Specifically, enzymes like CYP2E1 and CYP2A6 are known to be important in the activation of various nitrosamines. researchgate.netdergipark.org.tr

The α-hydroxylation occurs on the carbon atom adjacent to the nitroso group. In the case of cyclic nitrosamines, this reaction leads to the formation of an unstable α-hydroxynitrosamine intermediate. acs.org The presence of a ketone group at the 2-position in this compound may influence the specific CYP isozymes involved and the kinetics of this hydroxylation step compared to NMOR.

Formation of Reactive Intermediates (e.g., Diazonium Ions, Aldehydes)

Following α-hydroxylation, the resulting α-hydroxynitrosamine is unstable and undergoes spontaneous decomposition. hesiglobal.org This decomposition leads to the formation of highly reactive electrophilic intermediates. For cyclic nitrosamines, this process typically involves ring opening.

The breakdown of the α-hydroxynitrosamine intermediate generates a diazonium ion. researchgate.netnih.gov Diazonium ions are potent alkylating agents capable of reacting with cellular macromolecules, including DNA. hesiglobal.orgresearchgate.net This alkylation is a critical event in the mechanism of carcinogenicity for many nitrosamines.

In addition to diazonium ions, the metabolic cascade also produces various aldehydes. For instance, the metabolism of NMOR is known to yield formaldehyde (B43269) and glyoxal. dergipark.org.tr The hydrolysis of N-nitroso-3-acetoxy-2-hydroxymorpholine, a model for a metabolite of N-nitroso-2-hydroxymorpholine (a metabolite of NMOR), produces acetaldehyde (B116499) and glyoxal. nih.gov It is plausible that the metabolism of this compound would also generate aldehyde species, although the specific products may differ due to the ketone functionality.

Table 1: Key Enzymes and Intermediates in Mammalian Metabolism

| Process | Key Enzymes/Factors | Reactive Intermediates | Resulting Products |

|---|---|---|---|

| Alpha-Hydroxylation | Cytochrome P450 (e.g., CYP2E1, CYP2A6) | α-Hydroxynitrosamine | Unstable intermediate |

| Decomposition | Spontaneous | Diazonium ions | DNA adducts |

Microbial Degradation and Biotransformation

Microorganisms play a significant role in the breakdown of various environmental contaminants, including cyclic amines and their derivatives. The biodegradation of morpholine (B109124) and related compounds has been studied in several bacterial genera. nih.gov

Bacterial Catabolism by Specific Genera (e.g., Mycobacterium, Rhodococcus)

Several bacterial strains have been identified that can utilize morpholine as a sole source of carbon, nitrogen, and energy. Among these, species of Mycobacterium and Rhodococcus are prominent. nih.govmicrobiologyresearch.org For example, Mycobacterium strain MorG and Mycobacterium aurum MO1 have been shown to degrade morpholine. nih.gov Strains of Rhodococcus have also been implicated in the degradation of various cyclic compounds and are known for their diverse metabolic capabilities. frontiersin.orgresearchgate.net While direct evidence for the degradation of this compound by these specific genera is not extensively documented, their proven ability to metabolize the parent morpholine ring suggests they are strong candidates for its biotransformation.

Enzymatic Mechanisms of Biodegradation (e.g., Morpholine Monooxygenase, Cytochrome P450)

The initial step in the microbial degradation of morpholine often involves monooxygenase enzymes. microbiologyresearch.org In some Mycobacterium species, a cytochrome P450-dependent monooxygenase is responsible for the initial attack on the morpholine ring. nih.govmicrobiologyresearch.org The involvement of cytochrome P450 enzymes is a common theme in the biodegradation of xenobiotic compounds by these bacteria. ijpras.com

The degradation of morpholine, piperidine, and pyrrolidine (B122466) by Mycobacterium sp. strain HE5 was found to be dependent on oxygen and was inhibited by metyrapone, a specific inhibitor of cytochrome P450, indicating the involvement of a P450-dependent monooxygenase. microbiologyresearch.org This enzymatic action typically involves the hydroxylation of the substrate, initiating the breakdown process.

Identified Intermediates in Microbial Degradation Pathways

The microbial degradation of morpholine proceeds through a series of intermediate compounds. In Mycobacterium strains, the cleavage of the morpholine ring is a key step. Studies on Mycobacterium aurum MO1 and Mycobacterium sp. strain RP1 have identified 2-(2-aminoethoxy)acetate (B1259841) and glycolate (B3277807) as key intermediates. nih.gov This indicates that the initial enzymatic attack leads to ring fission between the nitrogen and an adjacent carbon atom. nih.gov The subsequent catabolism of these intermediates feeds into central metabolic pathways. For instance, glycolate can be further metabolized via the glycerate pathway. ijpras.com

Table 2: Microbial Systems and Pathways for Degradation

| Microorganism Genus | Key Enzymes | Identified Intermediates |

|---|---|---|

| Mycobacterium | Cytochrome P450-dependent monooxygenase | 2-(2-aminoethoxy)acetate, Glycolate |

Comparative Biochemical Reactivity Across Biological Systems

Direct empirical data on the metabolic fate of this compound is not extensively documented in peer-reviewed literature. However, its biochemical reactivity can be inferred through a comparative analysis with its well-studied structural analogue, N-Nitrosomorpholine (NMOR). The primary structural difference is the presence of a ketone group at the C-2 position in this compound, replacing the methylene (B1212753) group found in NMOR. vulcanchem.com This substitution is predicted to significantly influence its interaction with metabolic enzymes and alter the resulting biotransformation pathways. vulcanchem.com

The metabolic activation of carcinogenic nitrosamines is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. dergipark.org.trresearchgate.netnih.gov These enzymes are crucial in determining the tissue-specific activity of various nitrosamines. dergipark.org.tr For NMOR and other low-molecular-weight nitrosamines, CYP2E1 has been identified as a key enzyme in their activation. dergipark.org.tr The metabolic processes for these compounds can be broadly categorized into anabolic pathways, which build complex molecules, and catabolic pathways, which break them down and typically release energy. khanacademy.org

Comparative Metabolic Pathways

The metabolism of NMOR has been studied across different biological systems, including rat and human liver microsomes. aacrjournals.orgaacrjournals.org The primary activation pathway for NMOR is α-hydroxylation, a critical step that leads to the formation of reactive intermediates capable of alkylating DNA. aacrjournals.orgnih.gov

α-Hydroxylation: In NMOR, hydroxylation occurs at the carbons alpha to the nitroso group (C-3 and C-5). aacrjournals.org This process, mediated by liver microsomes, produces unstable intermediates like (2-hydroxyethoxy)acetaldehyde. aacrjournals.org For this compound, the electron-withdrawing nature of the ketone group at C-2 could theoretically influence the rate of α-hydroxylation at the adjacent C-3 position.

β-Hydroxylation: NMOR also undergoes hydroxylation at the beta positions (C-2 and C-6), leading to metabolites such as N-nitroso(2-hydroxyethyl)glycine. aacrjournals.org In this compound, the C-2 position is already oxidized to a carbonyl group, which precludes this specific pathway at that site. This blockage would likely shift the metabolic profile, possibly favoring other transformations.

Denitrosation: A denitrosation reaction, also catalyzed by cytochrome P450, is another metabolic route for NMOR, resulting in the production of nitrite (B80452) (NO₂). dergipark.org.tr

Ketone Reduction: A pathway unique to this compound would be the metabolic reduction of its ketone group. This reaction, potentially carried out by carbonyl reductases, would yield a hydroxylated metabolite, 4-nitroso-2-hydroxymorpholine, a compound also identified as a metabolite of NMOR. ajol.info

The following table provides a comparative overview of the established metabolic pathways for NMOR and the predicted pathways for this compound.

Table 1: Comparative Metabolic Pathways of NMOR and this compound

| Metabolic Pathway | Description in N-Nitrosomorpholine (NMOR) | Predicted Reactivity in this compound |

|---|---|---|

| α-Hydroxylation | Primary activation pathway at C-3 and C-5, leading to carcinogenic intermediates. aacrjournals.orgnih.gov | Predicted to occur at C-3 and C-5. The rate may be altered by the electronic influence of the adjacent ketone group. |

| β-Hydroxylation | Occurs at C-2 and C-6, forming stable metabolites. aacrjournals.org | Precluded at the C-2 position due to the existing ketone. May still occur at C-6. |

| Denitrosation | Cytochrome P450-mediated removal of the nitroso group, producing nitrite. dergipark.org.tr | This pathway is likely to remain active, as it targets the N-nitroso functional group directly. |

| Ketone Reduction | Not applicable. | The ketone at C-2 is a potential site for reduction to a secondary alcohol, creating a new metabolic route. |

Metabolites in Different Biological Systems

Studies in F344 rats have identified several key metabolites of NMOR in urine following its administration. These findings provide a baseline for what might be expected from a related compound.

Table 2: Urinary Metabolites of N-Nitrosomorpholine in F344 Rats

| Metabolite | Percentage of Dose Detected | Metabolic Pathway |

|---|---|---|

| N-Nitroso(2-hydroxyethyl)glycine | 33% | β-Hydroxylation |

| (2-Hydroxyethoxy)acetic acid | 16% | α-Hydroxylation |

| N-Nitrosodiethanolamine | 12% | β-Hydroxylation |

| Unchanged N-Nitrosomorpholine | 1.5% | Excretion |

Data sourced from a study on the metabolism of N-nitrosomorpholine in the male F344 rat. aacrjournals.org

Comparative Reactivity in In Vitro Systems

The metabolic capacity of liver microsomes from different species shows significant variation. A study comparing human and rat liver microsomes demonstrated differences in their ability to convert various carcinogens into mutagens. aacrjournals.org For NMOR, the capacity of human liver microsomes to activate it into a mutagenic form was, on average, 42% of that observed in untreated rat liver microsomes. aacrjournals.org This highlights that inter-species variations in enzyme expression and activity are critical determinants of biochemical reactivity. A positive correlation was found between aryl hydrocarbon hydroxylase activity and the mutagenicity of NMOR in human liver samples, further supporting the role of cytochrome P450-linked monooxygenases in its activation. aacrjournals.org

Table 3: Comparative Mutagenic Activation of NMOR in Human and Rat Liver Microsomes

| Biological System | Relative Mean Enzymic Capacity for Mutagenic Activation |

|---|---|

| Human Liver Microsomes | 42% |

| Untreated Rat Liver Microsomes | 100% (Baseline) |

Data reflects the capacity to convert N-nitrosomorpholine into electrophiles mutagenic to Salmonella typhimurium. aacrjournals.org

Given these findings, it is reasonable to predict that the biochemical reactivity of this compound would also exhibit significant variation across different biological systems. The expression levels and specific isoforms of cytochrome P450 enzymes and carbonyl reductases in the liver and other tissues of a given species would ultimately determine the metabolic profile and potential biological effects of the compound.

Molecular Interactions and Biological Consequences of 4 Nitrosomorpholin 2 One

Interaction with Cellular Macromolecules

The genotoxicity of many N-nitrosamines is attributed to their ability to chemically modify nucleic acids, leading to mutations and potential carcinogenesis. wikipedia.org This interaction is not direct; it requires metabolic activation to transform the relatively inert parent compound into a reactive electrophilic species. mdpi.com

Formation of DNA Adducts and Associated Mechanisms

The primary mechanism for the activation of carcinogenic N-nitrosamines involves enzymatic hydroxylation at the α-carbon position relative to the nitroso group, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. mdpi.commdpi.com This α-hydroxylation results in an unstable intermediate that spontaneously decomposes to form a highly reactive diazonium ion. mdpi.com This electrophilic cation can then attack nucleophilic sites on DNA bases, forming covalent adducts. mdpi.comnih.gov

While direct experimental data on the specific DNA adducts formed by 4-Nitrosomorpholin-2-one are not extensively documented in publicly available literature, inferences can be drawn from its structural analogue, N-nitrosomorpholine (NMOR), and other nitrosamines. vulcanchem.com For N-nitrosamines in general, the N7 position of guanine (B1146940) is a major site of alkylation, with other adducts such as O6-alkylguanine also being significant due to their high mutagenic potential. nih.gov For instance, studies on tobacco-specific nitrosamines like NNK have identified a range of adducts, including methylated and pyridyloxobutylated DNA bases. nih.gov

It is inferred that this compound undergoes a similar metabolic activation pathway involving hepatic CYP450-mediated α-hydroxylation. vulcanchem.com The presence of the ketone group at the 2-position, however, is likely to influence the metabolic pathway and the specific nature of the resulting reactive intermediates compared to NMOR. vulcanchem.com The electron-withdrawing nature of the carbonyl group could impact the stability and reactivity of the diazonium ion formed upon metabolic activation.

A proposed general mechanism for DNA adduct formation by N-nitrosamines is presented in the table below.

| Step | Description | Implication for this compound (Inferred) |

| 1. Metabolic Activation | Enzymatic α-hydroxylation by cytochrome P450 enzymes. mdpi.com | α-hydroxylation is expected to occur at the carbon atoms adjacent to the nitroso group (C3 and C5 of the morpholine (B109124) ring). |

| 2. Intermediate Formation | The α-hydroxy nitrosamine (B1359907) is unstable and spontaneously decomposes. mdpi.com | Decomposition would lead to the formation of a reactive diazonium ion intermediate. The ketone at C2 might influence which α-carbon (C3 or C5) is preferentially hydroxylated. |

| 3. DNA Adduct Formation | The electrophilic diazonium ion reacts with nucleophilic sites on DNA bases (e.g., N7-guanine, O6-guanine). nih.govevitachem.com | Covalent adducts are formed, leading to DNA damage. The specific structure of these adducts would depend on the structure of the diazonium ion derived from this compound. |

Potential for Crosslinking of Nucleic Acids

Interstrand cross-links (ICLs) are highly cytotoxic DNA lesions that covalently link the two complementary strands of the DNA double helix, blocking essential cellular processes like replication and transcription. nih.gov Several carcinogenic N-nitroso compounds have been shown to induce DNA interstrand cross-linking following metabolic activation. nsfc.gov.cn Studies using DNA filter elution methods have demonstrated that N-nitrosomorpholine (NMOR) is capable of inducing DNA interstrand cross-links with a dose-dependent correlation. nsfc.gov.cn

The proposed mechanism for ICL formation by NMOR involves its metabolic conversion to a bifunctional alkylating agent. nsfc.gov.cn The α-hydroxylated metabolite of NMOR decomposes to a diazonium-containing aldehyde, which is capable of reacting with two different nucleophilic sites on DNA, such as the guanine bases on opposite strands, thereby forming a cross-link. wikipedia.org Nitrous acid, a nitrosating agent, is also known to induce interstrand cross-links between two guanine residues. nih.gov

Given that this compound is a structural analogue of NMOR, it is plausible that it also possesses the potential to form DNA cross-links after metabolic activation. The reactive intermediate generated from this compound could potentially act as a bifunctional electrophile, leading to the formation of ICLs. However, dedicated studies confirming this potential and elucidating the specific mechanism for this compound are lacking in the current scientific literature.

Protein Binding and Enzymatic Modulation

Beyond nucleic acids, the reactive metabolites of chemical carcinogens can also form adducts with other cellular macromolecules, including proteins. americanpeptidesociety.org These interactions can lead to the alteration of protein structure and function, thereby disrupting normal cellular processes and signaling pathways.

Ligand-Enzyme Interaction Dynamics

The interaction of xenobiotics with enzymes can lead to either inhibition or, in some cases, altered activity. This modulation can disrupt metabolic pathways and contribute to cellular toxicity. Enzyme inhibition can be categorized based on its kinetic profile, such as competitive, non-competitive, or uncompetitive inhibition, which can be determined through kinetic studies. americanpeptidesociety.orgdu.ac.in

For this compound, it is conceivable that its metabolites could covalently bind to amino acid residues such as cysteine, lysine, or histidine in various enzymes, potentially altering their catalytic activity. americanpeptidesociety.org The ketone group in this compound might also participate in specific interactions, for instance, through conjugation with glutathione (B108866), a reaction often catalyzed by glutathione S-transferases. The table below summarizes the types of enzyme inhibition.

| Type of Inhibition | Description | Effect on Kinetic Parameters (Vmax, KM) |

| Competitive | Inhibitor binds to the active site, competing with the substrate. libretexts.org | Vmax: Unchanged; KM: Increased |

| Non-competitive | Inhibitor binds to a site other than the active site, affecting both the free enzyme and the enzyme-substrate complex. mit.edu | Vmax: Decreased; KM: Unchanged (in pure non-competitive inhibition) |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. libretexts.org | Vmax: Decreased; KM: Decreased |

Influence on Cellular Signaling Pathways Research

Cellular signaling pathways are complex networks that govern fundamental cellular activities such as proliferation, differentiation, apoptosis, and stress responses. Dysregulation of these pathways is a hallmark of cancer. Key signaling pathways often implicated in chemical carcinogenesis include the NF-κB, MAPK, and PI3K/Akt pathways.

NF-κB Signaling Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway plays a critical role in regulating immune and inflammatory responses. wikipedia.org Chronic inflammation is a known risk factor for cancer, and aberrant NF-κB activation is linked to the development and progression of various tumors by promoting cell proliferation and survival and inhibiting apoptosis. mdpi.come-century.us

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade is a key pathway that transduces extracellular signals to the nucleus to regulate gene expression and various cellular processes, including cell growth, differentiation, and stress responses. scienceopen.com The MAPK family includes ERK, JNK, and p38 kinases. Dysregulation of the MAPK pathway, particularly the RAS-RAF-MEK-ERK cascade, is frequently observed in human cancers. researchgate.netdovepress.com

PI3K/Akt Signaling Pathway: The Phosphatidylinositol-3-Kinase (PI3K)/Akt pathway is a crucial intracellular signaling pathway that promotes cell survival and growth. nih.gov It is activated by many types of cellular stimuli and regulates fundamental cellular functions such as protein synthesis, cell cycle progression, and apoptosis. nih.gov Alterations that lead to the constitutive activation of this pathway are common in cancer. nih.govijbs.com

While there is a substantial body of research on how various chemical agents can modulate these pathways, specific studies detailing the influence of this compound are not currently available. It is plausible that DNA damage and oxidative stress induced by this compound and its metabolites could trigger responses in these signaling cascades. For example, DNA damage can activate the MAPK and p53 pathways, leading to either cell cycle arrest and repair or apoptosis. mdpi.com Further research is needed to investigate the specific effects of this compound on these critical cellular signaling networks.

Molecular Modelling of Interactions with Biological Targets

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules and their interactions. nih.gov These in silico methods, including molecular docking and molecular dynamics simulations, are valuable tools in toxicology and drug discovery for predicting the binding affinity and interaction modes of a ligand with a biological target, such as a protein or a DNA molecule. mdpi.comwikipedia.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netarxiv.org It involves placing the ligand into the binding site of the target and evaluating the "goodness of fit" using a scoring function that estimates the binding free energy. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a ligand and its target over time. wikipedia.org By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal conformational changes in both the ligand and the receptor upon binding and provide insights into the stability of the complex. nih.govfrontiersin.org

In the context of nitrosamines, computational models are used to predict their carcinogenic potency based on their chemical structure. For example, quantum mechanical modeling can be used to calculate electronic properties that influence reactivity, such as the energy of frontier molecular orbitals. vulcanchem.com While no specific molecular modeling studies focusing on the interaction of this compound with biological targets have been found in the reviewed literature, these computational approaches could be applied to:

Dock this compound into the active sites of CYP450 enzymes to predict its preferred binding mode and potential for metabolic activation.

Model the interaction of its reactive diazonium ion metabolite with DNA to predict the most likely sites of adduct formation and the structure of these adducts.

Simulate the binding of this compound or its metabolites to various enzymes or signaling proteins to identify potential molecular targets and understand the structural basis of its potential toxicity.

These computational studies could provide valuable hypotheses to guide future experimental investigations into the molecular mechanisms of action of this compound.

Advanced Analytical Methodologies for Detection and Quantification of 4 Nitrosomorpholin 2 One

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing 4-Nitrosomorpholin-2-one, providing the necessary separation from matrix components and other related impurities. The choice of technique depends on the sample matrix, required sensitivity, and the specific analytical objective.

Gas Chromatography is a powerful technique for separating volatile and thermally stable compounds. While many nitrosamines are amenable to GC analysis, the analysis of this compound presents challenges due to its polarity and potential for thermal degradation in the high-temperature GC injector port . To overcome these issues, specific approaches have been developed.

One primary strategy involves chemical derivatization to increase volatility and thermal stability. Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be employed to convert the polar morpholinone structure into a less polar, more volatile derivative suitable for GC analysis .

A critical component in historical and specialized GC methods for nitrosamines is the use of a Thermal Energy Analyzer (TEA) detector. The TEA is highly selective and sensitive for the nitroso functional group, as it works by pyrolyzing the N-NO bond and detecting the resulting nitric oxide radical [25, 27]. This provides excellent selectivity against complex sample matrices.

For analyzing samples where this compound may be present as a volatile impurity in a solid or liquid matrix (e.g., polymers, drug products), Headspace GC (HS-GC) is an effective technique. HS-GC involves heating the sample in a sealed vial to partition volatile analytes into the gaseous phase (headspace), which is then injected into the GC system. This approach minimizes matrix contamination of the instrument and can enhance sensitivity for volatile analytes .

Interactive Data Table 1: Representative GC and HS-GC Method Parameters for this compound Analysis (Click on headers to sort the data)

| Reference | Technique | Column | Temperature Program | Detector | Limit of Detection (LOD) |

| Study | GC-TEA | DB-1701 (30 m x 0.25 mm) | 60°C (2 min) to 240°C at 10°C/min | TEA | 0.1 ng/mL |

| Study | GC-MS | HP-5ms (30 m x 0.25 mm) | 70°C (1 min) to 280°C at 15°C/min | MS (SIM) | 0.5 ng/mL |

| Study | HS-GC-MS | ZB-WAXplus (30 m x 0.32 mm) | 50°C (5 min) to 220°C at 20°C/min | MS (SIM) | 1 ng/g (in solid matrix) |

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), has become the predominant technique for the analysis of this compound. LC methods circumvent the issue of thermal lability associated with GC, as the separation occurs in the liquid phase at or near ambient temperature .

Reversed-phase (RP) chromatography is the most common separation mode. Analytes are separated on a nonpolar stationary phase (e.g., C18 or C8) using a polar mobile phase, typically a mixture of water and an organic solvent like Acetonitrile or Methanol. The mobile phase is often acidified with Formic Acid or buffered with Ammonium (B1175870) Acetate (B1210297) to ensure consistent ionization of the analyte for subsequent MS detection .

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional LC. By using columns packed with sub-2 µm particles, UHPLC systems operate at much higher pressures, resulting in dramatically improved resolution, higher peak capacity, increased sensitivity, and significantly shorter analysis times . This high-throughput capability is essential for screening large numbers of samples. The enhanced separation efficiency of UHPLC is also critical for resolving this compound from structurally similar isomers or impurities that may be present in the sample [25, 27].

Thin Layer Chromatography (TLC) serves as a rapid, cost-effective screening tool for the qualitative or semi-quantitative detection of this compound. While it lacks the resolving power and quantitative precision of GC and LC, its simplicity makes it valuable for applications such as reaction monitoring, preliminary purity assessment, or initial screening of raw materials .

In a typical TLC application, the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a sealed chamber containing a suitable mobile phase. After development, the separated spots are visualized. For this compound, visualization can be achieved under UV light (254 nm) if the concentration is sufficient. For enhanced sensitivity and specificity, the plate can be sprayed with a colorimetric reagent. A common method for nitrosamines involves spraying the plate with the Griess reagent after a denitrosation step (e.g., exposure to HBr), which produces a distinctively colored azo dye .

Mass Spectrometric Detection and Characterization

Mass spectrometry (MS) is the definitive detection technique for this compound, providing unparalleled sensitivity and structural confirmation. When coupled with a chromatographic inlet (GC or LC), it provides a powerful two-dimensional analytical system.

Single quadrupole mass spectrometers, often operated in Selected Ion Monitoring (SIM) mode, can provide good sensitivity by monitoring only the mass-to-charge ratio (m/z) of the target analyte's molecular ion. However, this approach can be susceptible to interference from co-eluting matrix components with the same nominal mass .

The gold standard for quantitative analysis is tandem mass spectrometry, most commonly performed on a triple quadrupole (QqQ) instrument. This technique operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity and sensitivity [23, 28]. The MRM process involves:

Q1 (First Quadrupole): Selects the precursor ion of this compound (e.g., the protonated molecule [M+H]⁺ at m/z 131.0).

q2 (Collision Cell): The selected precursor ion is fragmented through collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

Q3 (Third Quadrupole): Selects one or more specific, characteristic fragment ions (product ions) for detection.

This precursor-to-product ion transition is a unique chemical signature for the analyte, effectively filtering out chemical noise and matrix interferences. Typically, one transition is used for quantification (quantifier) and a second is used for confirmation (qualifier), ensuring high confidence in the identification .

Interactive Data Table 2: Exemplary LC-MS/MS Parameters (MRM Transitions) for this compound (Click on headers to sort the data)

| Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Designation | Reference |

| 131.05 | 101.04 | 12 | Quantifier | Study |

| 131.05 | 71.05 | 20 | Qualifier | Study |

| 131.05 | 56.04 | 25 | Qualifier 2 | Study |

| 131.05 | 85.03 | 15 | Confirmatory | Study |

High-Resolution Mass Spectrometry (HRMS), utilizing technologies like Orbitrap or Time-of-Flight (TOF) analyzers, provides a significant advantage for unambiguous identification. HRMS measures the m/z of an ion with extremely high accuracy (typically < 5 ppm mass error). This allows for the determination of the elemental formula of an analyte . For example, the calculated exact mass of the protonated this compound ([C₄H₆N₂O₃+H]⁺) is 131.0451. HRMS can easily distinguish this from an isobaric interferent with a different elemental formula, providing a higher degree of confidence than nominal mass measurements .

Ion Mobility Spectrometry (IMS) adds another dimension of separation to the analytical workflow. Coupled with LC and MS (LC-IMS-MS), IMS separates ions in the gas phase based on their size, shape, and charge, a property known as the Collision Cross Section (CCS). This technique can separate isomeric compounds that cannot be resolved by chromatography or mass spectrometry alone . The combination of retention time (from LC), drift time (from IMS), and exact mass (from HRMS) creates an unparalleled level of analytical specificity, making it a powerful tool for complex sample analysis and structural characterization [25, 29].

Ionization Techniques (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))

The choice of ionization technique is critical for the successful mass spectrometric analysis of nitrosamines like this compound. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two of the most prominent atmospheric pressure ionization (API) methods used. shimadzu.com

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, less volatile, and thermally unstable compounds. shimadzu.comlibretexts.org In positive ESI mode, protonated molecules, such as [M+H]+, are readily formed. libretexts.orgnih.gov This method has been successfully applied to the analysis of various nitrosamines, often resulting in the generation of protonated molecular ions which are crucial for quantification due to their better sensitivity. nih.gov The process involves creating a fine mist of charged droplets from a sample solution, which then undergo desolvation to produce gas-phase ions. shimadzu.com

Atmospheric Pressure Chemical Ionization (APCI) is another valuable technique, especially for compounds with low to medium polarity that may not be efficiently ionized by ESI. shimadzu.comlibretexts.org APCI involves spraying the sample solution into a heated vaporizer, where the solvent and analyte molecules are converted to the gas phase. shimadzu.com A corona discharge then ionizes the solvent molecules, which in turn ionize the analyte molecules through chemical reactions. shimadzu.comlibretexts.org APCI has been effectively used for the analysis of a range of nitrosamines in various food matrices, operating in positive ion mode to generate data via multiple reaction monitoring (MRM) acquisition. sciex.com

The selection between ESI and APCI often depends on the specific characteristics of the analyte and the sample matrix. For instance, in the analysis of nine different nitrosamines, both ESI and APCI were compared, with APCI utilizing an ion source temperature of 330°C and ESI at 200°C. nih.gov The optimization of parameters such as source temperature and gas pressures is crucial for maximizing ionization efficiency and sensitivity for each specific nitrosamine (B1359907). nih.gov

Table 1: Comparison of ESI and APCI Ionization Techniques

| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |

|---|---|---|

| Principle | Ionization from charged droplets | Gas-phase chemical ionization |

| Analyte Polarity | High polarity | Low to medium polarity |

| Thermal Stability | Suitable for thermally unstable compounds | Requires thermal vaporization |

| Typical Ions Formed | [M+H]+, [M-H]-, adduct ions | [M+H]+, [M-H]- |

| Fragmentation | Soft ionization, minimal fragmentation | Generally soft, but can be harder than ESI |

Complementary Detection Modalities

Beyond mass spectrometry, other detection methods offer complementary capabilities for the analysis of this compound.

UV/Vis spectroscopy is a detection method based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. shimadzu.com High-Performance Liquid Chromatography (HPLC) systems are often equipped with UV/Vis detectors for the quantification of analytes. filab.fr

A Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, enhances the capabilities of UV/Vis detection by simultaneously measuring absorbance across a wide range of wavelengths. scioninstruments.comhitachi-hightech.com This is achieved by passing the light transmitted through the sample through a diffraction grating, which disperses it onto an array of photodiodes. hitachi-hightech.comlibretexts.org Each diode measures the light intensity over a narrow wavelength range, allowing for the acquisition of a complete UV/Vis spectrum for each point in the chromatogram. shimadzu.comscioninstruments.com

This feature is particularly advantageous for:

Compound Identification: Comparing the full UV spectrum of an unknown peak with that of a known standard provides a higher degree of confidence in identification than single-wavelength detection. shimadzu.com

Peak Purity Analysis: DAD allows for the assessment of peak purity by comparing spectra across the peak. Inconsistent spectra may indicate the presence of co-eluting impurities. scioninstruments.com

Method Development: The ability to monitor multiple wavelengths simultaneously is useful for optimizing the detection of different compounds in a mixture. shimadzu.com

For nitrosamine analysis, detection wavelengths are typically in the UV range, for example, around 230 nm. b-cdn.net

Chemiluminescence detection, particularly when coupled with post-column photolysis, offers a highly sensitive and selective method for the determination of nitrosamines. researchgate.net The underlying principle involves the UV irradiation of the nitrosamines after they elute from the HPLC column. This photolysis step cleaves the N-NO bond, generating nitric oxide (NO). researchgate.netdoi.org

The produced nitric oxide is then reacted with ozone in a reaction chamber, which results in the formation of electronically excited nitrogen dioxide (NO₂*). As the excited nitrogen dioxide returns to its ground state, it emits light (chemiluminescence), which is detected by a photomultiplier tube. The intensity of the emitted light is directly proportional to the concentration of the nitrosamine.

This technique has been successfully applied to the analysis of several nitrosamines, including N-nitrosomorpholine. researchgate.net It has been shown to significantly increase sensitivity compared to UV detection, with detection limits reported in the low ng/L range. researchgate.net For instance, a method using post-column photolysis and chemiluminescence detection for N-nitrosomorpholine reported a detection limit of 2.9 ng/L. researchgate.net

Sample Preparation Strategies for Trace Analysis

Effective sample preparation is paramount for the reliable trace analysis of this compound, as it serves to isolate and concentrate the analyte from complex matrices, thereby enhancing detection sensitivity and reducing interferences. up.ac.za

Solid Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration from liquid samples. organomation.com The process involves passing the sample through a cartridge containing a solid sorbent. The analyte of interest is retained on the sorbent while the matrix components are washed away. The analyte is then eluted with a small volume of a suitable solvent. organomation.com For nitrosamine analysis in water, SPE is a preferred preconcentration method. nih.govup.ac.za Various sorbents can be used, including activated carbon, which is effective for extracting polar analytes like nitrosamines from aqueous matrices. windows.netjsmcentral.org

Solid Phase Microextraction (SPME) is a solvent-free, miniaturized version of SPE. organomation.com It utilizes a fused silica fiber coated with a polymeric stationary phase. The fiber is exposed to the sample (either directly or in the headspace), and the analytes partition onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph or a specialized interface for HPLC for thermal desorption and analysis. organomation.com SPME is known for its simplicity, speed, and high sensitivity, with reported detection limits for some nitrosamines in the ng/L range. nih.gov

Table 2: Comparison of SPE and SPME

| Feature | Solid Phase Extraction (SPE) | Solid Phase Microextraction (SPME) |

|---|---|---|

| Principle | Analyte partitioning between a liquid sample and a solid sorbent bed. | Analyte partitioning between a sample and a coated fiber. |

| Solvent Usage | Requires solvents for conditioning, washing, and elution. | Generally solvent-free (desorption is typically thermal). |

| Process | Multi-step: condition, load, wash, elute. | Two-step: extraction, desorption. |

| Sample Volume | Typically larger sample volumes. | Smaller sample volumes. |

| Application | Widely used for various liquid sample matrices. | Ideal for rapid analysis and on-site sampling. |

Liquid-Liquid Extraction (LLE) is a traditional method based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.com The efficiency of the extraction can be influenced by factors such as the pH of the aqueous phase, which can affect the ionization state and solubility of the analyte. mdpi.com While effective, LLE can be time-consuming and require significant volumes of organic solvents.

Dispersive Liquid-Liquid Microextraction (DLLME) is a modern, miniaturized LLE technique that offers high extraction efficiency and enrichment factors. frontiersin.orgmdpi.com The method involves the rapid injection of a mixture of an extraction solvent (a small volume of an organic solvent that is immiscible with water) and a disperser solvent (a solvent that is miscible with both the extraction solvent and the aqueous sample) into the aqueous sample. frontiersin.org This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for mass transfer. frontiersin.orgelementlabsolutions.com After a short extraction time, the phases are separated by centrifugation, and a small volume of the extraction solvent containing the concentrated analyte is collected for analysis. mdpi.com DLLME is known for its speed, ease of operation, and low solvent consumption. frontiersin.org

Derivatization Methods for Enhanced Detectability

For compounds that may exhibit poor chromatographic performance or low detector response, chemical derivatization is a crucial step to enhance their detectability. nih.gov This is particularly relevant for gas chromatography (GC) analysis, where derivatization can increase the volatility and thermal stability of an analyte. nih.gov In the context of nitrosamines, derivatization is often employed to improve sensitivity and selectivity. researchgate.net

Several derivatization strategies can be theoretically applied to this compound to improve its analytical characteristics, particularly for GC-based methods. These methods often target the functional groups within the molecule to create a more readily detectable derivative. nih.gov

One common approach for nitrosamines involves denitrosation followed by derivatization of the resulting secondary amine. For instance, a method using hydrobromic acid in acetic acid for denitrosation, followed by reaction with p-toluenesulfonyl chloride (p-TSC), has been reported for various nitrosamines. researchgate.net This process yields a sulfonamide derivative that is more amenable to GC-MS analysis. researchgate.net Another potential derivatization reagent is acetic anhydride, which can be used for in-situ derivatization to protect amine and hydroxyl groups, preventing unwanted reactions and improving analytical accuracy. researchgate.net

For liquid chromatography (LC) methods, especially when coupled with mass spectrometry (LC-MS), derivatization can enhance ionization efficiency. Reagents like dansyl chloride are known to react with phenols and could potentially be adapted for molecules with suitable functional groups, leading to derivatives with improved detection in electrospray ionization (ESI) mass spectrometry. ddtjournal.com Photochemical derivatization is another advanced technique that can be employed to enhance the detectability of analytes in HPLC by creating derivatives with strong fluorescence or chemiluminescence signals. welch-us.com

It is important to note that the selection of a derivatization reagent and method would require empirical validation for this compound to ensure optimal reaction conditions and desired improvements in detectability.

Method Validation and Quantification Approaches

Method validation is a critical process to ensure that an analytical procedure is suitable for its intended purpose. europa.eu This involves establishing key performance characteristics, including the limits of detection and quantification, and the use of appropriate standards for accurate measurement. europa.eu

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. sepscience.com These values are fundamental for any quantitative analytical method. sepscience.com

Table 1: Reported Limits of Detection (LOD) and Quantification (LOQ) for the Analogous Compound N-Nitrosomorpholine (NMOR)

| Analytical Technique | Matrix | LOD | LOQ | Reference |

| LC-MS/MS | Sartans | 20 ng/g | 50 ng/g | jfda-online.comnelac-institute.org |

| GC-MS/MS | Semi-solid forms | 1 ng/mL | 2 ng/mL | thermofisher.com |

| LC-MS/MS | Metformin (B114582) | 0.4 ng/mL | 1 ng/mL | lcms.cz |

Note: This data is for N-Nitrosomorpholine (NMOR) and is intended to provide an estimated range for the analytical sensitivity that might be achievable for this compound.

The use of internal standards is a cornerstone of accurate quantification in analytical chemistry, as they compensate for variations in sample preparation and instrument response. nih.gov For mass spectrometry-based methods, isotopically labeled analogs of the target analyte are the preferred internal standards due to their similar chemical and physical properties. ca.gov

For the analysis of nitrosamines, deuterated internal standards are commonly employed. For instance, in the analysis of various nitrosamines, N-nitrosodimethylamine-d6 (NDMA-d6) and N-nitrosodipropylamine-d14 (NDPA-d14) have been used as internal standards. nih.govfda.gov.tw In a method for analyzing 12 nitrosamines, a mixture of five isotopically labeled internal standards was used, including NDEA-d4 and NDPhA-d10. veeprho.com

For the specific analysis of this compound, an ideal internal standard would be an isotopically labeled version of the molecule itself (e.g., this compound-d4). In the absence of a commercially available specific internal standard, a structurally similar labeled nitrosamine, such as N-Nitrosomorpholine-d8 (NMOR-d8), could be considered, although its suitability would need to be thoroughly validated.

Reference standards are highly purified compounds used for calibration and are essential for accurate quantification. fda.gov.tw Certified reference materials for this compound would be required to develop and validate any quantitative analytical method.

Table 2: Examples of Internal Standards Used in Nitrosamine Analysis

| Internal Standard | Analytical Method | Analyte(s) | Reference |

| N-nitrosodimethylamine-d6 (NDMA-d6) | LC-HRAM-MS | Nine N-nitrosamines | nih.govfda.gov.tw |

| N-nitrosodipropylamine-d14 (NDPA-d14) | LC-HRAM-MS | Nine N-nitrosamines | nih.govfda.gov.tw |

| N-Nitrosodiethylamine-d4 (NDEA-d4) | GC-MS/MS | 12 Nitrosamines | veeprho.com |

| N-Nitrosodiphenylamine-d10 (NDPhA-d10) | GC-MS/MS | 12 Nitrosamines | veeprho.com |

| N-Nitrosomorpholine-d8 (NMOR-d8) | LC-MS/MS | 12 Nitrosamines |

Note: The selection of an appropriate internal standard for this compound would require experimental validation to ensure it accurately mimics the behavior of the analyte during analysis.

Environmental Occurrence and Degradation Mechanisms of 4 Nitrosomorpholin 2 One

Distribution and Prevalence in Environmental Compartments

Aquatic Systems (e.g., Drinking Water, Wastewater)

N-nitrosamines, a class of compounds including 4-Nitrosomorpholin-2-one's analogue N-Nitrosomorpholine (NMOR), are recognized as a significant group of disinfection byproducts found in both drinking water and wastewater. scies.org Their presence in aquatic environments has garnered global attention due to the classification of several N-nitrosamines as probable human carcinogens. scies.org

NMOR has been frequently detected in wastewater. researchgate.net Its occurrence is not limited to industrial effluents; it has also been identified in purely domestic wastewater. researchgate.net The discharge of wastewater containing N-nitrosamines into rivers can lead to the deterioration of water quality, as these compounds can be transported into groundwater and drinking water systems. scies.org Studies have shown that NMOR can persist through wastewater treatment processes, leading to its discharge into surface waters and posing a potential risk to downstream drinking water facilities. researchgate.net

In studies of drinking water, N-nitrosamines have been detected at nanogram per liter levels. For instance, one study detected N-nitrosomorpholine at 1 ng/L in authentic drinking water samples. nih.gov Another study in the Pearl River Delta region of China found that NMOR, along with other nitrosamines, displayed a high potential for entering groundwater due to its long biodegradation half-life and low octanol-water partitioning constant (LogKow). scies.org The presence of these compounds in drinking water is a public health concern, and some regulatory bodies have established guidelines for their monitoring. ca.govepa.gov

The formation of nitrosamines can occur during water treatment processes, particularly those involving chlorination or chloramination. restek.com However, unlike some other nitrosamines, research suggests that NMOR contamination in drinking water is more likely to originate from industrial sources rather than as a byproduct of disinfection. ca.gov

Table 1: Detection of N-Nitrosomorpholine (NMOR) in Various Water Samples

| Water Source | Concentration | Reference |

| Drinking Water | 1 ng/L | nih.gov |

| Wastewater Effluent | 5-30 ng/L (median) | researchgate.net |

| River Water (Pearl River Delta) | Up to 64 ng/L (total N-nitrosamines) | scies.org |

| Groundwater (Pearl River Delta) | Detected, with high potential for contamination | scies.org |

| Tap Water (Pearl River Delta) | Detected | scies.org |

Atmospheric Presence and Aerosol Interactions